molecular formula C28H30O5 B11648225 dimethyl 4,4'-[(5-tert-butyl-2-oxocyclohexane-1,3-diylidene)di(E)methylylidene]dibenzoate

dimethyl 4,4'-[(5-tert-butyl-2-oxocyclohexane-1,3-diylidene)di(E)methylylidene]dibenzoate

Cat. No.: B11648225
M. Wt: 446.5 g/mol
InChI Key: NADWIFYTOHURMR-HOFJZWJUSA-N
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Description

Methyl 4-{[(1E,3E)-5-tert-butyl-3-{[4-(methoxycarbonyl)phenyl]methylidene}-2-oxocyclohexylidene]methyl}benzoate is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, ester groups, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(1E,3E)-5-tert-butyl-3-{[4-(methoxycarbonyl)phenyl]methylidene}-2-oxocyclohexylidene]methyl}benzoate involves multiple steps, typically starting with the preparation of intermediate compounds. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(1E,3E)-5-tert-butyl-3-{[4-(methoxycarbonyl)phenyl]methylidene}-2-oxocyclohexylidene]methyl}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 4-{[(1E,3E)-5-tert-butyl-3-{[4-(methoxycarbonyl)phenyl]methylidene}-2-oxocyclohexylidene]methyl}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-{[(1E,3E)-5-tert-butyl-3-{[4-(methoxycarbonyl)phenyl]methylidene}-2-oxocyclohexylidene]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(1E,3E)-5-tert-butyl-3-{[4-(methoxycarbonyl)phenyl]methylidene}-2-oxocyclohexylidene]methyl}benzoate is unique due to the presence of the tert-butyl group and the specific arrangement of its aromatic rings and ester groups

Properties

Molecular Formula

C28H30O5

Molecular Weight

446.5 g/mol

IUPAC Name

methyl 4-[(E)-[(3E)-5-tert-butyl-3-[(4-methoxycarbonylphenyl)methylidene]-2-oxocyclohexylidene]methyl]benzoate

InChI

InChI=1S/C28H30O5/c1-28(2,3)24-16-22(14-18-6-10-20(11-7-18)26(30)32-4)25(29)23(17-24)15-19-8-12-21(13-9-19)27(31)33-5/h6-15,24H,16-17H2,1-5H3/b22-14+,23-15+

InChI Key

NADWIFYTOHURMR-HOFJZWJUSA-N

Isomeric SMILES

CC(C1C/C(=C\C2=CC=C(C=C2)C(=O)OC)/C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/C1)(C)C

Canonical SMILES

CC(C)(C)C1CC(=CC2=CC=C(C=C2)C(=O)OC)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)C1

Origin of Product

United States

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